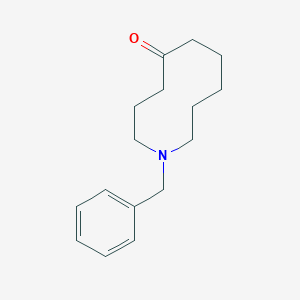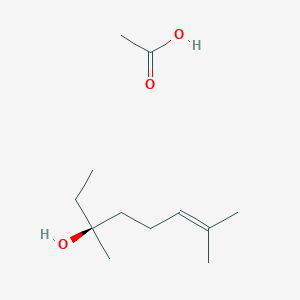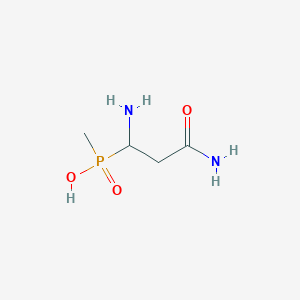
(1,3-Diamino-3-oxopropyl)methylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diamino-3-oxopropyl)methylphosphinic acid is a unique organophosphorus compound characterized by the presence of both amino and phosphinic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diamino-3-oxopropyl)methylphosphinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diaminopropane with methylphosphinic acid under specific temperature and pH conditions . The reaction is usually carried out in an aqueous medium to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Diamino-3-oxopropyl)methylphosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of different phosphinic acid derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(1,3-Diamino-3-oxopropyl)methylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of (1,3-Diamino-3-oxopropyl)methylphosphinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
- Methylphosphonic acid
- Dimethylphosphinic acid
- (1,3-Diamino-3-oxopropyl)phosphonic acid
Comparison: (1,3-Diamino-3-oxopropyl)methylphosphinic acid is unique due to the presence of both amino and phosphinic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61341-19-3 |
|---|---|
Formule moléculaire |
C4H11N2O3P |
Poids moléculaire |
166.12 g/mol |
Nom IUPAC |
(1,3-diamino-3-oxopropyl)-methylphosphinic acid |
InChI |
InChI=1S/C4H11N2O3P/c1-10(8,9)4(6)2-3(5)7/h4H,2,6H2,1H3,(H2,5,7)(H,8,9) |
Clé InChI |
XMDVNRGYCRFICA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C(CC(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
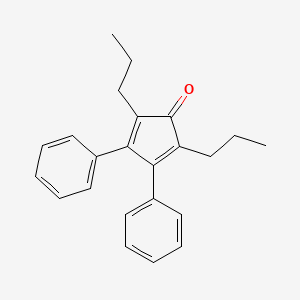
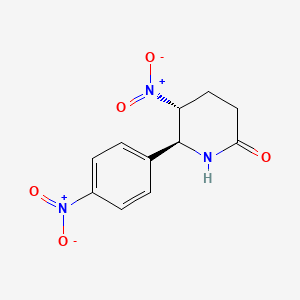

![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
